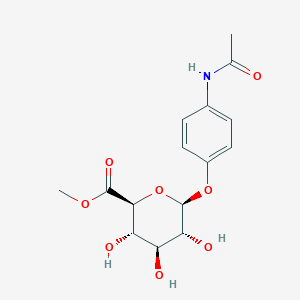
4-Acetamidophenyl b-D-glucuronide methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-Acetamidophenyl β-D-glucuronide methyl ester" is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical characteristics. The research on this compound spans various aspects, including its synthesis, molecular and structural analysis, and its physical and chemical properties.
Synthesis Analysis
- Synthesis Techniques : Synthesis of related compounds often involves various chemical reactions, including oxidation, esterification, and condensation processes (Yoshimura, Sato, & Ando, 1969). These techniques can be applied to create esters and amides that are structurally similar to 4-Acetamidophenyl β-D-glucuronide methyl ester.
Molecular Structure Analysis
- Crystal Structure : The crystal structure of compounds similar to 4-Acetamidophenyl β-D-glucuronide methyl ester can be determined using X-ray diffraction analysis, providing insights into molecular conformation and intermolecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
- Reactivity and Stability : Research on similar compounds highlights the significance of the ester bond's stability under various pH conditions and its reactivity in different chemical environments (Kleene, Toews, & Adler, 1977).
Physical Properties Analysis
- Spectroscopic Properties : NMR spectroscopy is a useful tool for analyzing the structure of glycosaminoglycans, including the acetamido moiety, which is a key component of 4-Acetamidophenyl β-D-glucuronide methyl ester (Scott & Heatley, 1979).
- LC-MS Analysis : Liquid chromatography-mass spectrometry (LC-MS) is an effective method for analyzing polar compounds like 4-Acetamidophenyl β-D-glucuronide methyl ester, especially when coupled with atmospheric-pressure chemical ionization (Ohta, Kawakami, Yamato, & Shimada, 2003).
科学研究应用
Biotechnological Enzyme Assays
4-Acetamidophenyl β-D-glucuronide methyl ester is utilized in the development of enzyme assays, particularly for studying glucuronoyl esterases (GEs). These enzymes are crucial in microbial processes, as they can cleave ester bonds between lignin alcohols and xylan-bound 4-O-methyl-d-glucuronic acid in plant cell walls, making them significant for biotechnological applications in biomass degradation and biofuel production. The preparation of methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides, as reported by Fraňová, Puchart, and Biely (2016), allows for qualitative and quantitative GE assays, aiding in the rapid and sensitive screening of GEs in commercial preparations and genomic libraries (Fraňová, Puchart, & Biely, 2016).
Chemical Analysis and Metabolite Identification
In pharmaceutical research, the chemical structure of 4-Acetamidophenyl β-D-glucuronide methyl ester enables its use in liquid chromatography-mass spectrometry (LC-MS) analyses for identifying and quantifying drug metabolites. Ohta, Kawakami, Yamato, and Shimada (2003) demonstrated the efficacy of this compound in the analysis of acetaminophen glucuronide conjugates, highlighting its significance in the precise measurement of water-soluble drug conjugates and its potential for enhancing drug metabolism studies (Ohta, Kawakami, Yamato, & Shimada, 2003).
Veterinary Pharmacology
The compound also finds applications in veterinary pharmacology for the detection of drug metabolites in animal tissues. Pietruk et al. (2021) developed a multimatrix method for the determination of paracetamol and its metabolites, including 4-Acetamidophenyl β-D-glucuronide, in various animal tissues, showcasing the method's reliability and its utility in ensuring food safety and monitoring drug residues in livestock (Pietruk et al., 2021).
安全和危害
未来方向
The potential of 4-Acetamidophenyl b-D-glucuronide methyl ester in pain management, particularly for conditions like arthritis and post-operative pain, is noteworthy1. However, more research is needed to fully understand its properties, safety profile, and potential applications.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources for accurate information.
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCDFJAIFOUUBQ-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl b-D-glucuronide methyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

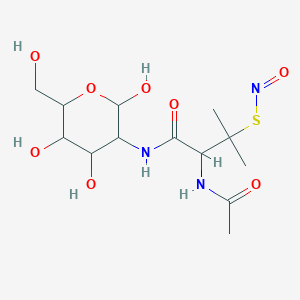
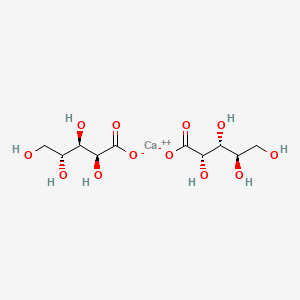
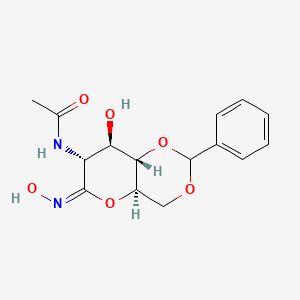
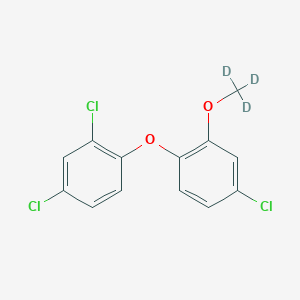
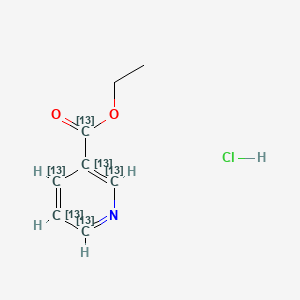
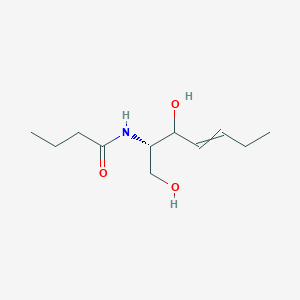

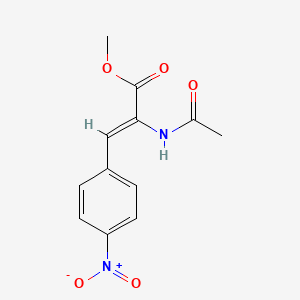




![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)